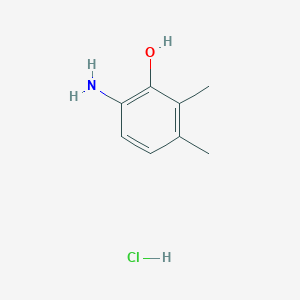

6-Amino-2,3-dimethylphenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-2,3-dimethylphenol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, characterized by the presence of amino and methyl groups on the aromatic ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dimethylphenol hydrochloride typically involves the nitration of 2,3-dimethylphenol followed by reduction and subsequent conversion to the hydrochloride salt. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2,3-dimethylphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Pharmaceuticals

6-Amino-2,3-dimethylphenol hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are known to exhibit antimicrobial and anti-inflammatory properties. For instance, it is a precursor for synthesizing analgesics and anti-inflammatory drugs.

2. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress in biological systems. This application is particularly relevant in developing supplements and therapeutic agents targeting oxidative damage.

Agricultural Applications

1. Pesticide Development

The compound serves as a key intermediate in the synthesis of pesticides, specifically in creating herbicides and insecticides. Its derivatives have shown efficacy in pest control, contributing to sustainable agricultural practices.

2. Plant Growth Regulators

This compound has been investigated for its potential as a plant growth regulator. Studies suggest that it can enhance growth rates and yield in various crops by modulating hormonal pathways.

Chemical Synthesis Applications

1. Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. It plays a crucial role in the production of dyes and pigments due to its ability to undergo various chemical reactions.

2. Polymer Chemistry

The compound is also used in polymer chemistry for synthesizing high-performance polymers with desirable thermal and mechanical properties. Its incorporation into polymer matrices enhances stability and durability.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (analgesics) | Antimicrobial, anti-inflammatory |

| Agriculture | Pesticide production | Effective pest control |

| Plant growth regulation | Enhanced crop yield | |

| Organic Chemistry | Building block for complex molecules | Versatile synthetic applications |

| Polymer Chemistry | High-performance polymers | Improved thermal/mechanical stability |

Case Studies

Case Study 1: Antioxidant Research

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of this compound. The results indicated significant free radical scavenging activity, supporting its potential use in nutraceutical formulations aimed at combating oxidative stress.

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited effective insecticidal properties against common agricultural pests. Field trials indicated a reduction in pest populations and increased crop yields when applied as part of an integrated pest management strategy.

Mécanisme D'action

The mechanism of action of 6-Amino-2,3-dimethylphenol hydrochloride involves its interaction with molecular targets through its amino and phenolic groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The compound’s effects are mediated through pathways involving these interactions, leading to various biological and chemical outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dimethylphenol: Lacks the amino group, resulting in different reactivity and applications.

6-Amino-2-methylphenol: Similar structure but with only one methyl group, affecting its chemical properties.

4-Amino-2,3-dimethylphenol: Amino group positioned differently, leading to distinct reactivity.

Uniqueness

6-Amino-2,3-dimethylphenol hydrochloride is unique due to the specific positioning of the amino and methyl groups on the phenolic ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in specific synthetic and research applications.

Activité Biologique

6-Amino-2,3-dimethylphenol hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

This compound (C8H12ClNO) is characterized by its amino and hydroxyl functional groups, which are pivotal in its biological interactions. The compound's structure is shown below:

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions and gene expression.

- Cell Signaling Modulation : It has been observed that this compound influences various cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Effects : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.

- Neuroprotective Effects : Emerging evidence indicates that it may protect neuronal cells from oxidative damage, which could have implications for neurodegenerative diseases.

Case Studies and Experimental Data

- Antioxidant Activity Assessment :

- Antimicrobial Efficacy :

- Anti-inflammatory Mechanism :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 6-Amino-2,3-dimethylphenol HCl | High | Moderate | Significant |

| 2-Amino-4-methylphenol | Moderate | Low | Moderate |

| 4-Amino-2-methylphenol | Low | Moderate | Low |

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are still under investigation. Preliminary data suggest it is moderately soluble in water and exhibits a favorable absorption profile in biological systems. Toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety profile.

Propriétés

IUPAC Name |

6-amino-2,3-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFACRGHRXTMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.